molecular formula C14H10BrNO6 B15168754 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione CAS No. 646037-94-7

3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione

Cat. No.: B15168754
CAS No.: 646037-94-7
M. Wt: 368.14 g/mol
InChI Key: HTKKZWOICYZJOP-UHFFFAOYSA-N
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Description

3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione is a complex organic compound that belongs to the class of naphthoquinone derivatives. This compound is characterized by its unique structure, which includes a bromine atom and three methoxy groups attached to a naphtho[2,3-d][1,2]oxazole-4,9-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the bromination of a naphthoquinone derivative, followed by the introduction of methoxy groups through methylation reactions. The final step involves the formation of the oxazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve high temperatures and specific solvents to achieve the desired product .

Chemical Reactions Analysis

3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives, which have different chemical properties and applications.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione involves its interaction with specific molecular targets and pathways. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to cell damage and apoptosis. It may also inhibit certain enzymes or proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione include other naphthoquinone derivatives, such as:

Properties

CAS No.

646037-94-7

Molecular Formula

C14H10BrNO6

Molecular Weight

368.14 g/mol

IUPAC Name

3-bromo-5,7,8-trimethoxybenzo[f][1,2]benzoxazole-4,9-dione

InChI

InChI=1S/C14H10BrNO6/c1-19-5-4-6(20-2)12(21-3)8-7(5)10(17)9-13(11(8)18)22-16-14(9)15/h4H,1-3H3

InChI Key

HTKKZWOICYZJOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)ON=C3Br)OC)OC

Origin of Product

United States

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